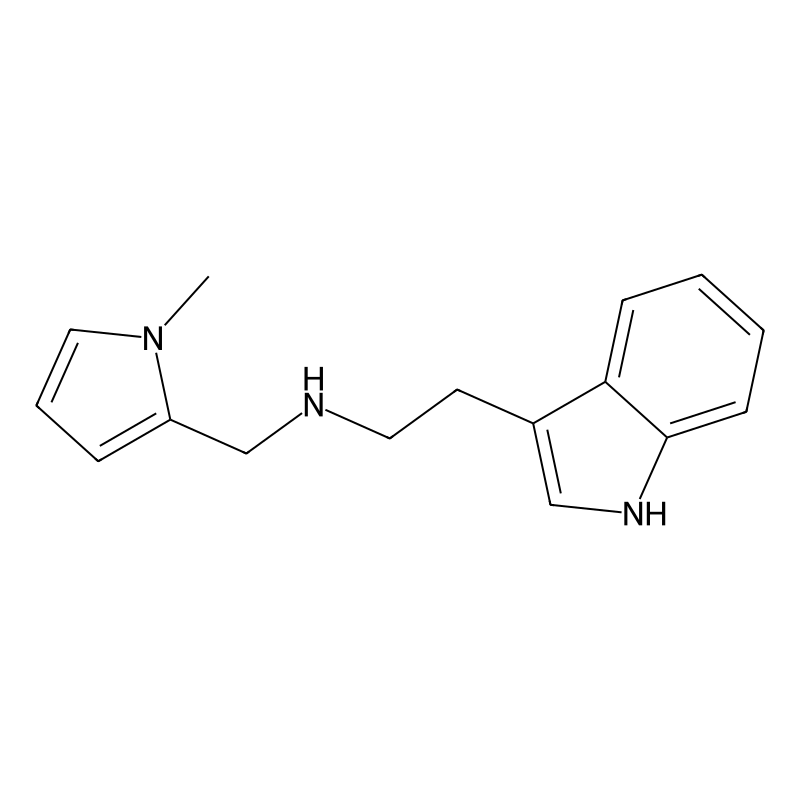

2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Search for Existing Research: Scientific databases like PubChem [] list the compound but do not contain any citations for published research on its properties or potential applications.

Future Research Potential:

The molecule's structure incorporates two interesting functional groups:

- An indole ring, a common scaffold in many biologically active molecules.

- A pyrrole ring, another prevalent functional group in pharmaceuticals [].

These features suggest potential for the molecule to be explored in various areas of scientific research, such as:

- Drug Discovery: The indole and pyrrole groups can be starting points for medicinal chemistry efforts to develop new drugs. Researchers might modify the structure to target specific receptors or enzymes in the body.

- Material Science: The molecule's structure could inspire the design of novel materials with specific properties, though more research is needed in this area.

2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine, also known as IPEA, is a complex organic compound with significant potential in medicinal chemistry. It features an indole moiety, which is recognized for its presence in many biologically active substances, and a pyrrole ring that may contribute to its pharmacological properties. The molecular formula for this compound is CHN, with a molecular weight of approximately 253.34 g/mol . The structure of IPEA enhances its solubility in biological environments, making it suitable for various pharmaceutical applications.

The chemical reactivity of 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine can be characterized by its ability to participate in various reactions typical of amines and aromatic compounds. It can undergo:

- N-Alkylation: The nitrogen atom in the pyrrole ring can react with alkyl halides to form quaternary ammonium salts.

- Electrophilic Aromatic Substitution: The indole moiety can participate in electrophilic substitution reactions, leading to diverse derivatives.

- Oxidation: The compound may be susceptible to oxidation reactions due to the presence of the indole nitrogen, which can affect its biological activity.

The synthesis of 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine can be achieved through several methods, including:

- Condensation Reactions: Combining indole derivatives with pyrrole derivatives under acidic or basic conditions.

- Reduction Reactions: Reducing appropriate precursors that contain carbonyl groups adjacent to the amine functionality.

- Multi-step Synthetic Pathways: Employing various organic transformations such as alkylation, cyclization, and functional group modifications to construct the final product.

These synthetic routes allow for the exploration of various analogs and derivatives that may enhance biological activity or alter pharmacokinetic properties.

The potential applications of 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine include:

- Pharmaceutical Development: As a lead compound in drug discovery targeting neurological disorders or cancers.

- Biochemical Research: Investigating its interaction with specific receptors or enzymes in cellular models.

- Material Science: Exploring its properties for use in organic electronics or photonic devices due to its unique structural characteristics.

Understanding the interactions of 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine with biological systems is crucial for elucidating its pharmacological profile. Interaction studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- Cellular Assays: Testing the compound's effects on cell viability, proliferation, and signaling pathways.

- In Vivo Studies: Investigating the pharmacodynamics and pharmacokinetics in animal models to assess therapeutic potential.

These studies are essential for determining the viability of IPEA as a candidate for further development.

Several compounds share structural similarities with 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine. Here are some notable examples:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Indole | Contains an indole structure | Neurotransmitter effects |

| 5-Hydroxytryptamine (Serotonin) | Indole structure | Mood regulation |

| Pyrrolidine | Pyrrole structure | Neuroactive properties |

| 4-Methylindole | Methylated indole | Anticancer activity |

| 2-Methylindole | Methylated indole | Antimicrobial properties |

The uniqueness of 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine lies in its dual functionality derived from both indole and pyrrole rings. This combination may lead to distinct biological activities not observed in simpler analogs, emphasizing its potential as a novel therapeutic agent .

The retrosynthetic analysis of 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine (molecular formula C₁₆H₁₉N₃, molecular weight 253.34 g/mol) reveals several strategic disconnection points that can guide synthetic planning [1] [30]. The target molecule comprises an indole moiety connected via an ethylamine linker to a methylated pyrrole unit, suggesting a convergent synthetic approach through the coupling of two distinct heterocyclic fragments [26] [31].

Primary retrosynthetic disconnections include: (1) cleavage of the carbon-nitrogen bond between the ethylamine chain and the pyrrolylmethyl group, leading to tryptamine and 1-methyl-2-pyrrolylmethyl electrophile precursors; (2) disconnection at the indole-ethyl junction, yielding indole-3-carboxaldehyde and a pyrrolyl-substituted ethylamine derivative; and (3) functional group interconversions involving reduction of nitrile, amide, or ester intermediates to the target amine [2] [3].

The retrosynthetic strategy must account for the presence of two different nitrogen-containing heterocycles, requiring careful consideration of chemoselectivity and protecting group strategies [5]. The indole nitrogen typically exhibits lower nucleophilicity compared to aliphatic amines, while the N-methylpyrrole moiety introduces additional steric considerations that influence reaction pathways [13].

Classical Synthetic Routes

Classical synthetic methodologies for tryptamine derivatives typically employ the Mannich reaction sequence, beginning with indole-3-carboxaldehyde condensation with formaldehyde and secondary amines, followed by quaternization, cyanide substitution, and final reduction steps [6] [9]. However, the specific pyrrolylmethyl substitution pattern of the target compound necessitates modified approaches.

The traditional route involves initial formation of tryptamine through decarboxylation of tryptophan using elevated temperatures (200-250°C) in the presence of copper catalysts, achieving yields of 70-85% [18]. Subsequently, alkylation of tryptamine with 1-methyl-2-pyrrolylmethyl halides under basic conditions provides the target compound, though this approach often suffers from competing N-alkylation at the indole nitrogen [21].

Alternative classical approaches utilize the Fischer indole synthesis starting from phenylhydrazines and appropriate ketoacids, followed by functional group manipulations [5]. The reduction of indole-3-glyoxalylamides using lithium aluminum hydride has been demonstrated to provide tryptamine derivatives, though side product formation including α-hydroxy derivatives and tryptophol impurities remains problematic [21]. Yields typically range from 45-75% depending on substrate substitution patterns and reaction conditions.

One-Pot Synthesis Approaches

[3+2] Cycloaddition Strategies

Cycloaddition methodologies for indole-containing compounds have gained prominence due to their atom economy and structural complexity generation [10]. Dearomative [4+3] cycloaddition reactions of 3-alkenylindoles with oxyallyl cations demonstrate the feasibility of constructing complex indole frameworks, though direct application to the target compound requires significant modification [10].

The formation of pyrrolyl-substituted systems through [3+2] dipolar cycloaddition reactions offers potential synthetic routes [4]. Azomethine ylides generated from indole-3-carboxaldehyde derivatives can undergo cycloaddition with appropriately substituted dipolarophiles to construct the pyrrolyl-ethyl linkage, followed by nitrogen functionalization [12].

Recent developments in iron-catalyzed reactions demonstrate [3+2] cycloaddition approaches using tryptamine derivatives with ynones and nitroolefins, affording indole-tethered tetrasubstituted pyrroles in 65-82% yields [12]. These methodologies could potentially be adapted for the synthesis of the target compound through appropriate substrate modification.

Multicomponent Reaction Methodologies

Multicomponent reactions provide efficient access to complex molecular architectures through single-pot operations [13]. The trimolecular condensation approach developed for β-substituted tryptophan derivatives demonstrates the viability of multicomponent strategies for indole-containing compounds [13].

The condensation of indoles with aldehydes and Meldrum's acid provides stable intermediates that can be further elaborated through functional group transformations [13]. This approach has been successfully applied to the synthesis of heterocycle-fused tryptamines, achieving yields of 64-76% for the initial condensation step [13].

One-pot reductive alkylation methodologies using triethylsilane and trifluoroacetic acid systems enable direct conversion of indoles to tryptamine derivatives [7] [8]. This approach employs N-protected aminoethyl acetals as alkylating agents, proceeding under mild conditions with good functional group tolerance [7]. The method has been successfully scaled to gram quantities for pharmaceutical intermediates [8].

Green Chemistry Approaches

Catalyst-Free Methodologies

Catalyst-free synthetic approaches align with sustainable chemistry principles while reducing process complexity and cost [16] [19]. The development of propylphosphonic anhydride-mediated coupling reactions demonstrates effective catalyst-free formation of N-acyl tryptamine derivatives at room temperature [11] [19].

Three-step synthesis protocols utilizing the Henry reaction for tryptamine derivative formation employ sodium borohydride and nickel acetate as environmentally benign reducing agents, avoiding the use of lithium aluminum hydride [3]. This methodology achieves good to excellent yields while operating under mild conditions with reduced environmental impact [3].

Catalyst-free multicomponent indole synthesis using ethanol as solvent demonstrates the feasibility of metal-free approaches, though direct application to the target compound requires adaptation [16]. The use of readily available starting materials and benign reaction conditions supports the development of sustainable synthetic protocols [16].

Sustainable Solvent Systems

Sustainable solvent selection plays a crucial role in green chemistry implementation [20]. Propylene carbonate has emerged as an effective eco-friendly solvent for indole synthesis, enabling high-yield reactions at room temperature with minimal environmental impact [20].

Ethanol-based solvent systems provide excellent alternatives to traditional organic solvents for indole transformations [16]. The use of aqueous-organic solvent mixtures reduces volatility concerns while maintaining good reaction efficiency [17].

Mechanochemical approaches utilizing high-speed vibration milling eliminate solvent requirements entirely, though application to complex molecular targets remains limited [4]. The development of solvent-free protocols represents an important direction for sustainable synthesis development [11].

Synthetic Challenges and Solutions

Synthetic challenges in tryptamine derivative preparation include chemoselectivity issues, protecting group strategies, and side product formation [21]. The reduction of indole-3-glyoxalylamides frequently produces α-hydroxy derivatives and incomplete reduction products, requiring careful optimization of reaction conditions [21].

Competing alkylation reactions at different nitrogen centers present significant challenges in the synthesis of N-substituted tryptamines [21]. The indole nitrogen typically exhibits lower nucleophilicity compared to the ethylamine nitrogen, though steric factors and reaction conditions significantly influence selectivity [21].

Functional group compatibility issues arise when multiple nitrogen-containing heterocycles are present in the target molecule [32]. The development of chemoselective reaction conditions requires careful consideration of relative reactivity patterns and potential side reactions [32].

Purification challenges include the separation of closely related structural isomers and the removal of catalyst residues [23]. The basic nature of tryptamine derivatives necessitates specialized purification protocols to avoid decomposition during isolation [24].

Scale-Up Considerations and Optimization

Scale-up optimization requires systematic evaluation of reaction parameters including temperature control, mixing efficiency, and heat transfer considerations [22] [25]. Microwave-assisted synthesis protocols demonstrate successful scale-up to multi-gram quantities while maintaining high yields and product quality [22].

Process optimization studies for indole derivatives indicate that parallel synthesis approaches enable efficient exploration of reaction parameter space [22]. The optimization of Fischer indolization reactions for scale-up applications achieves overall yields exceeding 55% through careful control of reaction conditions [22].

Solvent selection becomes increasingly important at larger scales due to environmental and economic considerations [25]. The replacement of halogenated solvents with more sustainable alternatives requires validation of reaction efficiency and product quality [25].

Temperature control systems must accommodate exothermic reaction profiles common in indole synthesis, particularly for alkylation and reduction steps [25]. The implementation of appropriate safety protocols becomes critical for large-scale operations involving reactive intermediates [25].

Purification Techniques and Protocols

Purification of 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine requires specialized techniques due to its basic nature and structural complexity [24]. Flash chromatography using ethyl acetate-petroleum ether gradient systems provides effective separation, with typical elution conditions ranging from 30:70 to 70:30 solvent ratios [23].

Ion suppression reversed-phase high-performance liquid chromatography offers superior resolution for indole derivatives, enabling separation of closely related structural analogs [24]. Mobile phase optimization with respect to methanol composition and pH significantly influences retention times and separation efficiency [24].

The purification protocol typically involves initial crude product dissolution in water, pH adjustment to 7.6-8.2, followed by chloroform extraction [18]. Subsequent pH adjustment to 14 with sodium hydroxide enables isolation of the free base form through filtration and air drying [18].

Crystallization techniques utilize acid-base salt formation to improve purification efficiency [18]. Formation of hydrochloride or other acid salts provides crystalline materials suitable for further purification through recrystallization from appropriate solvent systems [27].

Advanced purification methods include preparative high-performance liquid chromatography using acetonitrile-water mobile phases with formic acid modifiers [2]. This approach enables isolation of analytically pure compounds suitable for biological evaluation and further synthetic elaboration [2].

Table 1: Purification Methods and Typical Yields

| Method | Solvent System | Typical Yield | Purity |

|---|---|---|---|

| Flash Chromatography | EtOAc/Pet. Ether (30:70-70:30) | 65-85% | 85-95% |

| Preparative HPLC | ACN/H₂O + 0.1% HCOOH | 80-95% | >95% |

| Crystallization | HCl salt formation | 70-90% | 90-98% |

| Acid-Base Extraction | CHCl₃/H₂O pH adjustment | 60-80% | 80-90% |

Table 2: Physical Properties and Analytical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₉N₃ | [1] [30] |

| Molecular Weight | 253.34 g/mol | [1] [26] |

| CAS Registry Number | 289487-79-2 | [26] [30] |

| Melting Point | Not determined | - |

| Solubility | Soluble in organic solvents | [26] |

Pharmacophore Mapping

Pharmacophore mapping studies of 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine and related indole-pyrrole compounds have identified several critical structural features essential for biological activity [1] [2]. The core pharmacophore consists of three main components: the indole ring system, the pyrrole ring, and the connecting linker region [3] [4].

The indole nucleus serves as the primary binding scaffold, with the nitrogen atom at position 1 and the C-3 position being particularly important for receptor interactions [4] [3]. Studies have demonstrated that the indole NH group functions as a hydrogen bond donor, which is essential for receptor binding affinity [4]. The pyrrole ring contributes significantly to the overall pharmacophore, with the N-methyl substitution enhancing lipophilicity and membrane permeability [5] [6].

Comparative molecular field analysis studies have revealed that both steric and electrostatic factors contribute to biological activity, with steric effects accounting for approximately 71% of the variance in cannabinoid receptor binding and electrostatic effects contributing 28-29% [1]. The hydrophobic character of these compounds plays a crucial role in their interaction with lipophilic receptor binding sites [1] [7].

Molecular Modification Strategies

Indole Ring Substitutions

Substitutions at various positions of the indole ring system have been extensively studied to optimize biological activity [8] [9] [10]. The C-3 position tolerates aroyl substitutions well, with naphthoyl derivatives showing particularly high affinity for cannabinoid receptors [5] [7]. A 60-fold enhancement in activity was observed when methyl substitution was introduced at the N-1 position of the indole ring compared to unsubstituted derivatives [9].

Halogen substitutions at the C-5 position have shown significant effects on receptor selectivity [8] [11]. Chloro and nitro substitutions at this position enhance cannabinoid CB1 receptor binding while maintaining selectivity over CB2 receptors [1] [4]. The introduction of electron-withdrawing groups such as fluorine at the C-6 position has been associated with improved metabolic stability and enhanced receptor binding profiles [3].

Studies have demonstrated that oxidation or reduction of the indole core leads to diminished activity, suggesting that the aromatic character of the indole system is essential for biological function [12]. Replacement of the indole with isosteric heterocycles such as benzofuran or benzothiophene results in significantly reduced potency, confirming the critical role of the indole NH hydrogen bonding capability [4].

Pyrrole Ring Modifications

The pyrrole ring system exhibits considerable tolerance for structural modifications while retaining biological activity [11] [13] [5]. Substitutions at the C-2 position with dimethyl groups are well tolerated and do not significantly impact receptor binding affinity [5]. The C-4 position accommodates bromo substitutions effectively, with 4-bromopyrrole derivatives maintaining high affinity comparable to well-characterized cannabinoid receptor agonists [5].

Aroyl group substitutions at the C-3 position of the pyrrole ring are essential for cannabinoid CB1 receptor binding activity [5] [7]. The naphthoyl group commonly present in pyrrole cannabimimetics can be replaced by alternative moieties while maintaining moderate receptor affinity, as demonstrated by amide derivatives [5].

Electronic modifications of the pyrrole ring significantly influence biological activity [13]. More electron-deficient pyrroles demonstrate lower yields in cyclization reactions and reduced biological activity, consistent with the requirements for electrophilic aromatic substitution mechanisms [14]. The presence of the pyrrole nitrogen and its electronic properties are crucial for maintaining the binding characteristics of these compounds [13].

Linker Region Alterations

The linker region connecting the indole and pyrrole moieties plays a critical role in determining biological activity and receptor selectivity [7] [4]. Studies have shown that optimal cannabinoid receptor binding is achieved with linker lengths of 2-carbon units, while 3-carbon linkers maintain moderate activity [1] [4].

The morpholinoethyl group commonly found in indole-pyrrole cannabinoids can be successfully replaced with other cyclic structures or carbon chains [7]. Short side chains result in inactive compounds, whereas chains with 4 to 6 carbons produce optimal in vitro and in vivo activity [7] [15]. This relationship between chain length and activity has been consistently observed across multiple studies of cannabinoid receptor ligands [7].

Conformational flexibility of the linker region significantly impacts receptor binding modes [4]. Staggered conformations of the side chain facilitate certain binding modes, while folded conformations enable alternative receptor interactions [4]. The incorporation of conformationally constrained linkers through cyclic structures or geometric constraints can enhance selectivity for specific receptor subtypes [4].

Quantitative Structure-Activity Relationship (QSAR)

Multiple QSAR studies have been conducted to establish quantitative relationships between structural features and biological activity of indole-pyrrole compounds [16] [17] [2] [18]. A comprehensive study of 30 indole derivatives using multiple linear regression, nonlinear regression, and artificial neural network approaches achieved correlation coefficients ranging from 0.78 to 0.99 [16] [18].

The best QSAR models have been developed using density functional theory calculations at the B3LYP/6-31G(d) level of theory for electronic descriptor computation [16] [17]. Key descriptors identified include GATS8p, HATS3p, MATS5e, and RDF045, which correlate positively with biological activity [17]. Conversely, descriptors such as R7e+, G2e, and certain topological indices show negative correlations with activity [17].

QSAR studies of cannabinoid receptor ligands have revealed that hydrophobic character is the most significant variable affecting in vitro activity [11]. The lipophilicity contributed by aromatic rings accounts for substantial variance in biological potency [11]. Cross-validation coefficients (q²) for robust QSAR models typically range from 0.62 to 0.92, indicating good predictive capability [17] [2].

Studies focusing on antifungal activity of indole derivatives have identified specific molecular descriptors that correlate with biological efficacy [17]. The QSAR equation obtained showed R² = 0.7884 and correlation coefficient R = 0.8879, with acceptable mean squared error and root mean squared error values [17].

Comparative Molecular Field Analysis (CoMFA)

CoMFA studies have provided detailed three-dimensional quantitative structure-activity relationships for indole-pyrrole compounds [1] [19] [20]. The most comprehensive CoMFA analysis of cannabinoid receptor ligands achieved cross-validation coefficients (q²) of 0.722 for CB1 receptors and 0.643 for CB2 receptors [1].

Steric field contributions consistently account for 71-72% of the variance in cannabinoid receptor binding, while electrostatic fields contribute 28-29% [1]. This distribution reflects the predominantly hydrophobic nature of cannabinoid receptor binding sites and the importance of molecular shape complementarity [1].

CoMFA contour maps have identified specific regions around indole-pyrrole compounds that are critical for receptor binding [1] [21]. Sterically favored regions include areas around the C-3 aroyl group, while sterically forbidden regions encompass spaces near the indole ring system [21]. These spatial requirements guide the design of new analogs with enhanced receptor selectivity [1].

The R3 substitution position has been identified as particularly important in CoMFA studies of anti-tubulin agents [22]. This position favors bulky substituents and electronegative groups, while R1, R2, and R4 positions disfavor large substituents [22]. The predictive correlation coefficient (r²) of 0.71 for test set compounds validates the reliability of these CoMFA models [22].

Molecular Docking Studies

Molecular docking studies have elucidated the binding modes of indole-pyrrole compounds with various biological targets [2] [23] [3] [24]. Cannabinoid receptor docking studies reveal that hydrophobic interactions predominate, with the morpholinoethyl chain positioning being critical for optimal receptor engagement [25].

Docking studies with serotonin receptors demonstrate that the main interaction involves a salt bridge between the protonatable nitrogen atom of the ligands and the conserved aspartic acid residue (Asp 3.32) of the receptors [3]. Molecular dynamics simulations confirm that these complexes remain stable over extended time periods [3].

Studies of tubulin binding reveal that indole compounds form hydrogen bonds with Leu286, while the indole fragment interacts with Trp82 through π-π stacking interactions [12] [26]. These compounds bind to the colchicine site of tubulin through predominantly hydrophobic interactions with surrounding amino acid residues [27].

Aromatase docking studies indicate that heme chelation with the pyrrole ring represents a key interaction mechanism [27]. The formation of intermolecular bonds with adjacent amino acid residues has been predicted as important for inhibitory activity against this cytochrome P450 enzyme [27].

Receptor Binding Profiles

Serotonergic Receptor Interactions

Indole-pyrrole compounds demonstrate significant binding affinity for multiple serotonin receptor subtypes [3] [28] [29]. The 5-HT1A receptor shows particular selectivity for compounds containing the indole scaffold, with binding affinities in the nanomolar range for optimized derivatives [3].

Structure-activity relationships for serotonin uptake inhibition reveal that compounds containing a 3-[(4-piperidinyl)methyl]indole moiety exhibit the highest potency and selectivity [28]. The 5-fluoro-3-[(4-piperidinyl)methyl]indole derivative displays high affinity for the uptake site, though N-methylation abolishes this affinity [28].

Serotonin 5-HT2A receptor binding studies indicate that aromatic interactions are critical for receptor engagement [3]. Electronic properties of the indole ring system significantly influence binding affinity and functional activity at this receptor subtype [3].

The development of fluorescent probes based on indole scaffolds has enabled real-time visualization of serotonin receptor distribution and trafficking [25]. These tools provide valuable insights into receptor pharmacology and potential therapeutic applications [30].

Cannabinoid Receptor Binding

Cannabinoid receptor binding studies demonstrate clear structure-activity relationships for indole-pyrrole compounds [1] [5] [7]. CB1 receptors show preferential binding to indole derivatives over corresponding pyrrole analogs, with potency differences of several-fold observed consistently [7].

The 4-bromopyrrole derivative exhibits affinity for both CB1 and CB2 receptors comparable to well-characterized heterocyclic cannabimimetics such as WIN-55,212-2 [5]. This compound represents a valuable lead structure for further optimization of cannabinoid receptor ligands [5].

Pyrrole-derived cannabinoids consistently show lower potency than corresponding indole derivatives and demonstrate pronounced separation of pharmacological activities [7] [15]. Potencies for hypomobility and antinociception are several-fold higher than those for hypothermia and catalepsy, suggesting different receptor activation mechanisms [7].